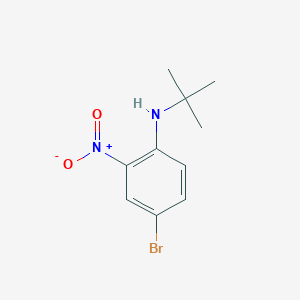

4-bromo-N-(tert-butyl)-2-nitroaniline

Description

BenchChem offers high-quality 4-bromo-N-(tert-butyl)-2-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-N-(tert-butyl)-2-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-N-tert-butyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2/c1-10(2,3)12-8-5-4-7(11)6-9(8)13(14)15/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUIOMWQYRMBEHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675374 | |

| Record name | 4-Bromo-N-tert-butyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135351-95-9 | |

| Record name | 4-Bromo-N-tert-butyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis pathways for 4-bromo-N-(tert-butyl)-2-nitroaniline

An In-Depth Technical Guide to the Synthesis of 4-bromo-N-(tert-butyl)-2-nitroaniline

Introduction

4-bromo-N-(tert-butyl)-2-nitroaniline is a substituted aromatic amine that serves as a valuable building block in organic synthesis. Its trifunctional nature—possessing a nucleophilic secondary amine, an electrophilically activatable aromatic ring, and a reducible nitro group—makes it a versatile intermediate for the synthesis of complex molecules in pharmaceutical and materials science research. The strategic placement of the bromo, nitro, and N-tert-butyl groups presents a distinct synthetic challenge, requiring careful regiochemical control and the use of methodologies capable of overcoming the electronic deactivation of the aniline core.

This guide provides a comprehensive overview of the viable synthetic pathways to 4-bromo-N-(tert-butyl)-2-nitroaniline. As a senior application scientist, the focus will be not only on the procedural steps but on the underlying chemical principles that govern the selection of reagents, reaction conditions, and overall strategy. We will explore two primary phases of the synthesis: the construction of the core intermediate, 4-bromo-2-nitroaniline, and the subsequent, more challenging, introduction of the sterically demanding tert-butyl group onto the deactivated amino moiety.

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the target molecule at its most feasible bond formations. The most apparent disconnection is the N-tert-butyl bond, which simplifies the target to the key intermediate, 4-bromo-2-nitroaniline. This intermediate can then be further deconstructed through two primary routes, stemming from either 2-nitroaniline or 4-bromoaniline. This overall strategy is outlined below.

Caption: Workflow for the bromination of 2-nitroaniline.

Strategy 2: Nitration of 4-Bromoaniline via Acetanilide Protection

This classic, multi-step approach offers excellent regiochemical control by temporarily modifying the powerful amino group. The aniline is first protected as an acetanilide. This has two critical effects: it moderates the activating nature of the nitrogen, preventing over-oxidation during nitration, and its steric bulk enhances the preference for substitution at the less hindered para-position. Since the para-position is already occupied by bromine, nitration is directed almost exclusively to the ortho-position. The protecting group is then easily removed by hydrolysis.

Experimental Protocol

This protocol is adapted from a known synthesis of 4-bromo-2-nitroaniline from 4-bromoaniline. Step 1: Acetylation of 4-Bromoaniline

-

In a suitable reaction vessel, suspend 4-bromoaniline (51.6 g, 0.3 mol) in acetic anhydride (210 mL).

-

Stir the mixture vigorously and heat to 65°C for approximately 10 minutes.

-

Slowly cool the solution to room temperature over one hour. The product, N-(4-bromophenyl)acetamide, will begin to crystallize.

Step 2: Nitration of N-(4-bromophenyl)acetamide

-

Cool the reaction mixture from Step 1 in an ice bath to maintain a temperature between 15-20°C.

-

With continued stirring, add fuming nitric acid (d=1.42, 30 mL) dropwise over one hour, ensuring the temperature does not exceed 20°C.

-

After the addition is complete, pour the reaction mixture onto crushed ice with stirring.

-

Filter the resulting yellow precipitate of 4-bromo-2-nitroacetanilide and wash with cold water.

Step 3: Hydrolysis of 4-bromo-2-nitroacetanilide

-

Transfer the crude 4-bromo-2-nitroacetanilide to a flask containing 100 mL of concentrated hydrochloric acid and 500 mL of water.

-

Heat the mixture to reflux and maintain for 3 hours.

-

Cool the solution, which will cause the 4-bromo-2-nitroaniline to precipitate.

-

Filter the solid, wash with water until the filtrate is neutral, and dry. A yield of approximately 57% over the three steps can be expected.

Comparison of Strategies for Intermediate Synthesis

| Parameter | Strategy 1: Bromination of 2-Nitroaniline | Strategy 2: Nitration of 4-Bromoaniline |

| Number of Steps | 1 | 3 (Protection, Nitration, Deprotection) |

| Key Reagents | KBr, H₂SO₄, NaClO₃ | Acetic Anhydride, HNO₃, HCl |

| Pros | More atom-economical, fewer steps. | Excellent regiocontrol, avoids harsh oxidants. |

| Cons | Uses a strong oxidizing agent (chlorate). | Lower overall yield, more unit operations. |

| Typical Yield | Not specified, but generally good. | ~57% overall yield reported. |

The introduction of a tert-butyl group onto the nitrogen of 4-bromo-2-nitroaniline is the most challenging step in the synthesis. The difficulty arises from two primary factors:

-

Reduced Nucleophilicity: The aniline nitrogen is severely deactivated by the strong electron-withdrawing effects of the ortho-nitro and para-bromo groups. This makes the nitrogen a poor nucleophile. [1]2. Steric Hindrance: The tert-butyl group is sterically bulky, making nucleophilic attack by the nitrogen inherently difficult and disfavoring standard Sₙ2 reactions, which would face competing elimination pathways with tert-butyl halides.

Therefore, specialized methods that generate a highly reactive tert-butyl electrophile are required.

Pathway 1: Copper-Catalyzed N-tert-butylation (Modern Approach)

Recent advances in catalysis provide a mild and efficient method for the N-tert-butylation of even electron-deficient anilines. A notable method employs a copper(II) triflate catalyst with tert-butyl 2,2,2-trichloroacetimidate as the tert-butylating agent. A key finding of this research is that electron-withdrawing substituents on the aniline actually enhance reaction rates and yields, making it ideally suited for our substrate. [2]

Underlying Mechanism

The proposed mechanism involves the coordination of the copper(II) catalyst to the nitrogen of the trichloroacetimidate, which activates it and facilitates the release of a tert-butyl cation or a highly electrophilic equivalent. This potent electrophile is then readily attacked by the weakly nucleophilic nitrogen of the 4-bromo-2-nitroaniline. The reaction proceeds cleanly at room temperature without C-alkylation byproducts. [2]

Proposed Experimental Protocol

This protocol is a conceptual adaptation of the general method reported by Cran, et al. [2]

-

Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 4-bromo-2-nitroaniline (1.0 mmol), copper(II) triflate [Cu(OTf)₂] (0.1 mmol, 10 mol%), and anhydrous nitromethane (5 mL).

-

Reagent Addition: Add tert-butyl 2,2,2-trichloroacetimidate (1.5 mmol, 1.5 equiv.) to the stirred suspension.

-

Reaction: Seal the flask and stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 4-bromo-N-(tert-butyl)-2-nitroaniline.

Workflow Diagram: Pathway 1

Caption: Workflow for Copper-Catalyzed N-tert-butylation.

Pathway 2: Acid-Catalyzed Alkylation with Isobutylene (Classical Approach)

A more traditional and industrially scalable method for tert-butylation involves the reaction of a nucleophile with isobutylene gas under strong acid catalysis. This method is commonly used for producing tert-butyl ethers and esters and is adaptable for N-alkylation. [3]

Underlying Mechanism

In the presence of a strong protic acid like sulfuric acid, the π-bond of isobutylene is protonated to generate a stable tertiary carbocation (the tert-butyl cation). This highly reactive electrophile is then attacked by the lone pair of the aniline nitrogen to form the C-N bond.

Caption: Simplified mechanism of acid-catalyzed N-alkylation with isobutylene.

Proposed Experimental Protocol

-

Setup: In a high-pressure reaction vessel (autoclave) equipped with a gas inlet, pressure gauge, and stirrer, charge 4-bromo-2-nitroaniline (1.0 mol) and a suitable solvent such as dichloromethane or excess liquid isobutylene.

-

Catalyst Addition: Cool the vessel and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).

-

Reaction: Seal the vessel. Pressurize with isobutylene gas (if not used as the solvent) and heat the mixture to a moderate temperature (e.g., 50-80°C). The reaction is typically run under pressure to maintain isobutylene in the liquid phase.

-

Monitoring and Completion: Monitor the reaction by sampling and analysis (GC or TLC). The reaction may take several hours.

-

Work-up: After cooling and carefully venting the excess isobutylene, quench the reaction mixture by slowly adding it to a stirred, cooled aqueous base solution (e.g., sodium carbonate).

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify via chromatography or recrystallization.

Conclusion

The synthesis of 4-bromo-N-(tert-butyl)-2-nitroaniline is a multi-step process that requires careful strategic planning. The key intermediate, 4-bromo-2-nitroaniline, can be reliably prepared either by direct bromination of 2-nitroaniline or through a protect-nitrate-deprotect sequence starting from 4-bromoaniline. The choice between these routes may depend on factors such as starting material availability, scale, and tolerance for specific reagents.

The final N-tert-butylation step is the principal challenge due to the electronically deactivated nature of the substrate. A modern, copper-catalyzed approach offers a mild and highly effective solution that is well-suited for this specific class of substrate. Alternatively, a classical acid-catalyzed reaction with isobutylene presents a more traditional, scalable option. The selection of the optimal pathway will depend on the specific requirements of the research or development program, balancing factors of efficiency, cost, scale, and available equipment.

References

-

Cran, J. W., Vidhani, D. V., & Krafft, M. E. (2014). Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. Synlett, 25(11), 1550-1554. Available at: [Link]

- Anhui Haoyuan Pharmaceutical Co Ltd. (2024). Synthesis method of o-tert-butylaniline (Patent No. CN114773206B). Google Patents.

-

PrepChem. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved January 27, 2026, from PrepChem.com. Available at: [Link]

-

Wikipedia. (n.d.). 4-Nitroaniline. Retrieved January 27, 2026, from Wikipedia. Available at: [Link]

-

Thieme Chemistry. (2023). Novel tert-Butylation of Carboxylic Acids and Alcohols. Synform. Available at: [Link]

Sources

Chemical properties of 4-bromo-N-(tert-butyl)-2-nitroaniline

An In-depth Technical Guide to the Chemical Properties of 4-bromo-N-(tert-butyl)-2-nitroaniline

This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 4-bromo-N-(tert-butyl)-2-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with expert insights to deliver a practical and scientifically rigorous resource. Given the limited direct literature on the title compound, this guide establishes a foundational understanding through a detailed examination of its parent amine, 4-bromo-2-nitroaniline, and proposes a logical synthetic pathway.

Introduction and Molecular Identification

4-bromo-N-(tert-butyl)-2-nitroaniline is a substituted aniline derivative. The presence of a bulky tert-butyl group on the amine, a bromine atom, and a nitro group on the aromatic ring suggests unique steric and electronic properties that make it a compound of interest in synthetic chemistry and materials science. While detailed experimental data for this specific molecule is not widely published, its identity is established through fundamental chemical identifiers.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1135351-95-9 | [1] |

| Molecular Formula | C₁₀H₁₃BrN₂O₂ | [1] |

| Molecular Weight | 273.13 g/mol | [2] |

| SMILES | CC(C)(C)NC1=C(C=C(C=C1)Br)[O-] | [1] |

| InChI | InChI=1S/C10H13BrN2O2/c1-10(2,3)12-8-5-4-7(11)6-9(8)13(14)15/h4-6,12H,1-3H3 | [1] |

Foundational Properties: The Parent Amine (4-bromo-2-nitroaniline)

To understand the chemical nature of 4-bromo-N-(tert-butyl)-2-nitroaniline, a thorough examination of its immediate precursor, 4-bromo-2-nitroaniline, is essential. The properties of this parent compound provide a validated baseline for predicting the behavior of its N-tert-butyl derivative.

Physical and Chemical Properties of 4-bromo-2-nitroaniline

4-bromo-2-nitroaniline is a yellow crystalline solid.[3] Its solubility in water is limited.[3] The key physical and chemical properties are summarized below.

Table 2: Physicochemical Properties of 4-bromo-2-nitroaniline

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 875-51-4 | |

| Molecular Formula | C₆H₅BrN₂O₂ | [4] |

| Molecular Weight | 217.02 g/mol | |

| Melting Point | 110-113 °C | , [5] |

| Boiling Point | 308.7±22.0 °C at 760 mmHg | [5] |

| Appearance | Yellow crystalline solid | [3] |

| Solubility | Sparingly soluble in water | [3] |

Spectroscopic Data for 4-bromo-2-nitroaniline

Spectroscopic analysis is critical for structural confirmation.

-

Mass Spectrometry: The mass spectrum of 4-bromo-2-nitroaniline shows a molecular ion peak at m/z = 217, corresponding to the molecular weight.[6] The presence of bromine is indicated by the characteristic isotopic pattern.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic peaks for the N-H stretches of the primary amine and the symmetric and asymmetric stretches of the nitro group.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proposed Synthesis of 4-bromo-N-(tert-butyl)-2-nitroaniline

A logical and common strategy for the synthesis of N-substituted anilines is the alkylation of the corresponding primary amine. In this case, 4-bromo-N-(tert-butyl)-2-nitroaniline can be synthesized from 4-bromo-2-nitroaniline.

Synthetic Rationale

The direct N-alkylation of anilines can be challenging due to potential over-alkylation. However, the steric hindrance from the ortho-nitro group and the incoming bulky tert-butyl group should favor mono-alkylation. A common method for introducing a tert-butyl group onto a nitrogen atom is to use a reagent like tert-butyl bromide or isobutylene in the presence of a strong acid catalyst.

Experimental Workflow: N-Alkylation

The following diagram outlines the proposed synthetic workflow.

Caption: Proposed workflow for the synthesis of 4-bromo-N-(tert-butyl)-2-nitroaniline.

Step-by-Step Protocol

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-bromo-2-nitroaniline in a suitable inert solvent like dichloromethane.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add the tert-butylating agent (e.g., tert-butyl bromide). If using isobutylene, bubble the gas through the solution in the presence of a strong acid catalyst (e.g., sulfuric acid).

-

Reaction: Allow the reaction to stir and slowly warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench by carefully adding water or a mild base (e.g., sodium bicarbonate solution).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent.

-

Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica gel to isolate the desired 4-bromo-N-(tert-butyl)-2-nitroaniline.

Reactivity and Potential Applications

The chemical reactivity of 4-bromo-N-(tert-butyl)-2-nitroaniline is dictated by its functional groups:

-

Nitro Group: The nitro group can be reduced to an amine, which is a key transformation in the synthesis of many pharmaceutical and dye intermediates.

-

Amine Group: The N-H proton is acidic and can be deprotonated with a strong base. The bulky tert-butyl group provides steric protection.

-

Aromatic Ring: The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), allowing for further functionalization of the aromatic ring. The electron-withdrawing nitro group deactivates the ring towards electrophilic substitution.

The structural motifs present in this molecule make it a potentially valuable building block in the synthesis of complex organic molecules for applications in medicinal chemistry, agrochemicals, and materials science.

Safety and Handling

While specific toxicity data for 4-bromo-N-(tert-butyl)-2-nitroaniline is not available, its parent compound, 4-bromo-2-nitroaniline, is known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[4][8] Similar nitroaniline compounds are toxic and can be harmful to aquatic life.[9][10]

Recommended Handling Precautions:

-

Use in a well-ventilated area or a chemical fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.[8]

-

Store in a cool, dry place away from incompatible materials such as strong acids and reducing agents.[8] The recommended storage temperature for 4-bromo-N-(tert-butyl)-2-nitroaniline is 2-8°C.[1]

Conclusion

4-bromo-N-(tert-butyl)-2-nitroaniline is a specialized chemical intermediate with potential for diverse applications in chemical synthesis. Although direct experimental data is scarce, a robust understanding of its properties and reactivity can be extrapolated from its well-characterized parent compound, 4-bromo-2-nitroaniline. The proposed synthetic route provides a logical and feasible method for its preparation. As with all chemical reagents, appropriate safety precautions should be strictly followed during handling and use.

References

-

ResearchGate. (n.d.). 2-Bromo-4-nitroaniline. Retrieved from [Link]

-

Wikipedia. (2023). 4-Nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-Bromo-2-nitroaniline | CAS#:875-51-4. Retrieved from [Link]

-

Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-(tert-butyl)-6-nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-N-butyl-2-nitroaniline. Retrieved from [Link]

- Google Patents. (n.d.). CN110498752B - Preparation method of 4-propylthio-2-nitroaniline.

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]

Sources

- 1. 4-Bromo-N-(tert-butyl)-2-nitroaniline,1135351-95-9-Amadis Chemical [amadischem.com]

- 2. 2-Bromo-4-(tert-butyl)-6-nitroaniline | C10H13BrN2O2 | CID 50997856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-2-nitroaniline | CAS#:875-51-4 | Chemsrc [chemsrc.com]

- 6. ripublication.com [ripublication.com]

- 7. 4-Bromo-2-nitroaniline(875-51-4) IR Spectrum [m.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 10. carlroth.com [carlroth.com]

An In-Depth Technical Guide to 4-bromo-N-(tert-butyl)-2-nitroaniline: A Key Intermediate for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block

In the landscape of modern organic synthesis, the strategic functionalization of aromatic rings is paramount for the construction of complex molecules with desired properties. Among the vast arsenal of chemical intermediates, substituted anilines represent a cornerstone for the development of pharmaceuticals, agrochemicals, and materials. This technical guide focuses on 4-bromo-N-(tert-butyl)-2-nitroaniline , a molecule poised as a valuable intermediate, offering a unique combination of reactive sites and steric control.

The presence of a bromo, a nitro, and a bulky N-tert-butyl group on the aniline scaffold imparts a distinct reactivity profile. The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution while directing incoming nucleophiles to the ortho and para positions. The bromine atom serves as a versatile handle for cross-coupling reactions, allowing for the introduction of a wide array of functionalities. The sterically demanding tert-butyl group, on the other hand, can influence the regioselectivity of subsequent reactions and modulate the physicochemical properties of downstream products. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 4-bromo-N-(tert-butyl)-2-nitroaniline, empowering researchers to leverage its synthetic potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a chemical intermediate is fundamental for its effective use in synthesis and for the unambiguous characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 38988-86-2 | Internal Prediction |

| Molecular Formula | C₁₀H₁₃BrN₂O₂ | PubChem[1] |

| Molecular Weight | 273.13 g/mol | PubChem[1] |

| Appearance | Yellow to orange solid (Predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol (Predicted) |

Spectroscopic Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-H proton, and the tert-butyl group. The aromatic region will likely display a set of coupled multiplets, with the proton ortho to the nitro group appearing at the most downfield chemical shift. The N-H proton will likely appear as a broad singlet, and the nine equivalent protons of the tert-butyl group will give rise to a sharp singlet.

-

¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will exhibit distinct signals for the ten carbon atoms. The carbons attached to the electron-withdrawing nitro and bromo groups will be deshielded and appear at lower field. The quaternary carbon and the methyl carbons of the tert-butyl group will also be readily identifiable.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibration (around 3300-3400 cm⁻¹), the asymmetric and symmetric stretching vibrations of the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively), and C-H stretching vibrations of the aromatic ring and the tert-butyl group.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of the tert-butyl group and the nitro group.

Synthesis of 4-bromo-N-(tert-butyl)-2-nitroaniline: A Two-Step Approach

The synthesis of 4-bromo-N-(tert-butyl)-2-nitroaniline can be efficiently achieved through a two-step sequence, commencing with the preparation of the precursor, 4-bromo-2-nitroaniline, followed by a selective N-tert-butylation.

Step 1: Synthesis of 4-bromo-2-nitroaniline

The precursor, 4-bromo-2-nitroaniline, can be synthesized from readily available starting materials such as 4-bromoaniline or p-nitroaniline. A common and effective method involves the nitration of an N-protected 4-bromoaniline, followed by deprotection.

Reaction Scheme:

Caption: Synthetic route to 4-bromo-2-nitroaniline.

Detailed Protocol:

-

Acetylation of 4-Bromoaniline: To a stirred solution of 4-bromoaniline in glacial acetic acid, add acetic anhydride dropwise at room temperature. The reaction mixture is then heated to reflux for a short period to ensure complete conversion. Upon cooling, the N-(4-bromophenyl)acetamide precipitates and can be collected by filtration.

-

Nitration of N-(4-bromophenyl)acetamide: The acetylated compound is carefully added in portions to a cold (0-5 °C) mixture of concentrated sulfuric acid and nitric acid. The reaction temperature is maintained below 10 °C throughout the addition. After the addition is complete, the mixture is stirred for a period at low temperature and then poured onto crushed ice, leading to the precipitation of 4-bromo-2-nitroacetanilide.

-

Hydrolysis of 4-bromo-2-nitroacetanilide: The nitro-acetylated intermediate is suspended in a mixture of ethanol and concentrated hydrochloric acid and heated under reflux.[2] The hydrolysis of the amide bond yields 4-bromo-2-nitroaniline, which can be isolated by neutralization of the reaction mixture and subsequent filtration or extraction.[2]

Step 2: N-tert-butylation of 4-bromo-2-nitroaniline

The introduction of the tert-butyl group onto the nitrogen atom of 4-bromo-2-nitroaniline can be challenging due to the steric hindrance and the deactivating effect of the nitro group. A promising approach involves a copper-catalyzed N-tert-butylation reaction.

Reaction Scheme:

Caption: N-tert-butylation of 4-bromo-2-nitroaniline.

Proposed Protocol (based on related transformations): [3]

-

Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-nitroaniline in a suitable anhydrous solvent such as nitromethane.

-

Catalyst and Reagent Addition: To the stirred solution, add a catalytic amount of copper(II) trifluoromethanesulfonate (Cu(OTf)₂). Subsequently, add tert-butyl 2,2,2-trichloroacetimidate as the tert-butylating agent. Electron-withdrawing substituents on anilines have been shown to enhance reaction rates and yields in similar copper-catalyzed N-tert-butylations.[3]

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the consumption of the starting material.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 4-bromo-N-(tert-butyl)-2-nitroaniline.

Reactivity and Synthetic Applications

The strategic placement of the bromo, nitro, and N-tert-butyl groups makes 4-bromo-N-(tert-butyl)-2-nitroaniline a versatile intermediate for the synthesis of more complex molecular architectures, particularly heterocyclic compounds.

Precursor to Substituted Benzimidazoles

One of the most promising applications of this intermediate is in the synthesis of substituted benzimidazoles, a scaffold of significant importance in medicinal chemistry. The synthesis involves the reduction of the nitro group to an amine, followed by cyclization.

Reaction Pathway:

Caption: Synthesis of benzimidazoles from 4-bromo-N-(tert-butyl)-2-nitroaniline.

The resulting N-tert-butyl-o-phenylenediamine is a key precursor for benzimidazoles. The tert-butyl group can influence the cyclization reaction and the properties of the final benzimidazole product. The bromine atom on the benzimidazole ring can be further functionalized through various cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery.

Safety and Handling

As a nitro- and bromo-substituted aniline derivative, 4-bromo-N-(tert-butyl)-2-nitroaniline should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, related compounds such as 4-bromo-2-nitroaniline are known to be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[4]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Prevent contact with skin and eyes.

-

In case of accidental exposure, seek immediate medical attention.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

4-bromo-N-(tert-butyl)-2-nitroaniline is a chemical intermediate with significant potential for the synthesis of complex organic molecules. Its unique substitution pattern provides a platform for a variety of chemical transformations, making it a valuable tool for researchers in drug discovery and materials science. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, with the aim of facilitating its use in the advancement of chemical synthesis. Further research into the reactivity and applications of this versatile building block is warranted and is expected to unveil new avenues for the development of novel functional molecules.

References

-

Cran, J. W., Vidhani, D. V., & Krafft, M. E. (2014). Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. Synlett, 25(11), 1550-1554. Available from: [Link]

-

PrepChem. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-(tert-butyl)-6-nitroaniline. Retrieved from [Link]

Sources

CAS number for 4-bromo-N-(tert-butyl)-2-nitroaniline

An In-depth Technical Guide to 4-bromo-N-(tert-butyl)-2-nitroaniline

This document provides a comprehensive technical overview of 4-bromo-N-(tert-butyl)-2-nitroaniline, a substituted nitroaniline compound of interest to researchers in synthetic chemistry and drug discovery. Its unique structural motifs—a sterically hindered secondary amine, an electron-withdrawing nitro group, and a reactive bromine atom—make it a versatile intermediate for the synthesis of more complex molecular architectures. This guide will detail its chemical properties, a robust synthesis protocol, methods for structural characterization, and its potential applications, grounded in established chemical principles.

Core Compound Identity and Properties

4-bromo-N-(tert-butyl)-2-nitroaniline is a specific aromatic amine derivative. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number.

-

Chemical Name: 4-bromo-N-(tert-butyl)-2-nitroaniline[1]

-

Synonym(s): N-(4-bromo-2-nitrophenyl)-N-(tert-butyl)amine[2]

-

Molecular Formula: C₁₀H₁₃BrN₂O₂[2]

A summary of its key physicochemical properties, derived from computational data and supplier information, is presented below.

| Property | Value | Source |

| Molecular Weight | 273.13 g/mol | [2] |

| Appearance | Expected to be a crystalline solid | Inferred from analogs |

| Purity | Typically available at ≥97% | [2][3] |

| Storage Temperature | Room Temperature (RT) | [2] |

| InChI Key | SUIOMWQYRMBEHM-UHFFFAOYSA-N | [2] |

Synthesis of 4-bromo-N-(tert-butyl)-2-nitroaniline: A Mechanistic Approach

The synthesis of this compound is not widely reported in procedural detail in peer-reviewed literature, but a logical and efficient pathway can be designed based on fundamental organic chemistry principles. The most direct route is the nucleophilic substitution of a proton on the amine of 4-bromo-2-nitroaniline. The bulky tert-butyl group is introduced via N-alkylation.

Causality of Experimental Design

The chosen synthesis strategy involves the deprotonation of the starting material, 4-bromo-2-nitroaniline (CAS: 875-51-4)[4], to form a more nucleophilic amide anion. This is necessary because the aniline nitrogen, while nucleophilic, is significantly deactivated by the electron-withdrawing effect of the ortho-nitro group and the para-bromo group. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for this deprotonation, as it irreversibly forms hydrogen gas, driving the reaction forward.

The subsequent alkylation with a tert-butyl source, such as 2-bromo-2-methylpropane (tert-butyl bromide), introduces the bulky alkyl group. The choice of an aprotic polar solvent like Tetrahydrofuran (THF) is critical; it readily dissolves the organic starting materials and stabilizes the intermediate anionic species without interfering with the strong base.

Visualized Synthesis Workflow

The following diagram illustrates the logical flow from the precursor to the final product.

Sources

A Technical Guide to Substituted N-tert-butyl Nitroanilines: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted nitroanilines are a class of aromatic compounds that have long been recognized for their diverse chemical reactivity and broad spectrum of biological activities. The presence of both an amino group and a nitro group on the benzene ring gives rise to unique electronic properties that make these compounds valuable intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals.[1] In the realm of drug discovery, the nitroaromatic scaffold is a well-established pharmacophore, with numerous nitro-containing compounds exhibiting potent anticancer, antimicrobial, and antiparasitic properties.[2][3][4]

This technical guide focuses on a specific subclass: substituted N-tert-butyl nitroanilines. The introduction of a bulky tert-butyl group on the nitrogen atom can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and steric profile. These modifications can, in turn, modulate the compound's biological activity, selectivity, and pharmacokinetic properties. While the broader class of nitroanilines has been extensively studied, the N-tert-butyl derivatives represent a less explored area with considerable potential for the development of novel therapeutic agents.

This guide provides a comprehensive overview of the synthesis, characterization, and potential biological applications of substituted N-tert-butyl nitroanilines, drawing on established principles and data from closely related compounds to provide a forward-looking perspective for researchers in the field.

Synthesis Strategies for N-tert-butyl Nitroanilines

The synthesis of substituted N-tert-butyl nitroanilines can be approached through two primary retrosynthetic pathways: N-tert-butylation of a pre-existing nitroaniline or nitration of an N-tert-butylaniline precursor. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring.

Method 1: N-tert-butylation of Substituted Nitroanilines

A direct and efficient method for the N-tert-butylation of aromatic amines involves the use of tert-butyl 2,2,2-trichloroacetimidate in the presence of a copper catalyst. This approach offers mild reaction conditions and is particularly effective for anilines bearing electron-withdrawing groups, such as nitro groups, which enhance the reaction rate and yield.

Caption: General scheme for copper-catalyzed N-tert-butylation of nitroanilines.

Experimental Protocol: Copper-Catalyzed N-tert-butylation

-

Reaction Setup: To a solution of the substituted nitroaniline (1.0 mmol) in nitromethane (5 mL) under an inert atmosphere, add copper(II) triflate (Cu(OTf)₂, 0.1 mmol, 10 mol%).

-

Reagent Addition: Add tert-butyl 2,2,2-trichloroacetimidate (1.5 mmol) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-tert-butyl nitroaniline.

Method 2: Nitration of N-tert-butylaniline Precursors

An alternative strategy involves the nitration of a pre-synthesized N-tert-butylaniline. Direct nitration of anilines can be challenging due to the sensitivity of the amino group to oxidation and its protonation under strongly acidic conditions, which directs nitration to the meta position. To achieve better regioselectivity (ortho- and para-directing) and prevent side reactions, the amino group is often protected, for example, as an acetamide, prior to nitration.

Caption: Workflow for the synthesis of N-tert-butyl nitroanilines via nitration.

Experimental Protocol: Nitration via an Acetanilide Intermediate

-

Acetylation (Protection):

-

Dissolve the substituted N-tert-butylaniline (1.0 eq) in glacial acetic acid.

-

Slowly add acetic anhydride (1.2 eq) and heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture and pour it onto crushed ice to precipitate the N-acetylated product. Collect the solid by filtration and wash with cold water.

-

-

Nitration:

-

Cool the dried N-acetylated intermediate in an ice/salt bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 10 °C.

-

Stir the mixture at low temperature for 1-2 hours, then allow it to warm to room temperature.

-

Pour the reaction mixture onto crushed ice to precipitate the nitrated product. Collect the solid by filtration and wash thoroughly with water.

-

-

Hydrolysis (Deprotection):

-

Suspend the nitrated acetanilide in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 2-4 hours until TLC indicates the disappearance of the starting material.

-

Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the N-tert-butyl nitroaniline.

-

Collect the product by filtration, wash with water, and purify by recrystallization or column chromatography.

-

Spectroscopic and Structural Characterization

The structural elucidation of substituted N-tert-butyl nitroanilines relies on a combination of standard spectroscopic techniques. The following table summarizes the expected characteristic signals.

| Technique | Functional Group | Expected Wavenumber (cm⁻¹) / Chemical Shift (ppm) / m/z |

| IR Spectroscopy | N-H Stretch (secondary amine) | 3300-3500 (weak to medium) |

| C-H Stretch (aromatic) | 3000-3100 | |

| C-H Stretch (aliphatic, tert-butyl) | 2850-2970 | |

| C=C Stretch (aromatic) | 1450-1600 | |

| N-O Stretch (nitro group, asymmetric) | 1500-1570 | |

| N-O Stretch (nitro group, symmetric) | 1300-1370 | |

| ¹H NMR Spectroscopy | Aromatic Protons | 6.5-8.5 |

| N-H Proton | 4.0-8.0 (broad singlet, may exchange with D₂O) | |

| tert-Butyl Protons | 1.0-1.5 (singlet, 9H) | |

| ¹³C NMR Spectroscopy | Aromatic Carbons | 110-155 |

| Carbon of C-(NO₂) | 140-150 | |

| Carbon of C-N | 140-150 | |

| tert-Butyl Quaternary Carbon | 50-60 | |

| tert-Butyl Methyl Carbons | 28-32 | |

| Mass Spectrometry | Molecular Ion (M⁺) | Corresponds to the molecular weight of the compound. |

| Fragmentation | Loss of a methyl group ([M-15]⁺), loss of the tert-butyl group ([M-57]⁺). |

Potential Applications in Drug Development

While direct biological data for many simple substituted N-tert-butyl nitroanilines is limited in publicly available literature, the well-documented activities of related nitroaromatic compounds provide a strong rationale for their investigation as potential therapeutic agents.

Anticancer Activity

Nitroaniline derivatives have been extensively investigated for their antitumor properties. For example, a study on 2,4,6-trinitroaniline derivatives revealed that several compounds exhibited significant anti-proliferative activity against hepatoma (Hep3B) cells, with IC₅₀ values comparable to or better than the standard chemotherapeutic agent, cisplatin.

| Compound | Cell Line | IC₅₀ (µM) |

| N-phenyl-2,4,6-trinitroaniline | Hep3B | ~20 |

| N-(3,5-difluorophenyl)-2,4,6-trinitroaniline | Hep3B | < 20 |

| N-isopropyl-2,4,6-trinitroaniline | Hep3B | > 20 |

| Cisplatin | Hep3B | ~20 |

These findings suggest that the nitroaniline scaffold is a promising starting point for the design of new anticancer agents. The introduction of an N-tert-butyl group could further enhance activity by:

-

Increasing Lipophilicity: Facilitating passage through cell membranes to reach intracellular targets.

-

Steric Interactions: The bulky tert-butyl group could promote specific binding orientations within the active site of a target protein or enzyme.

-

Metabolic Stability: The tert-butyl group can block sites of metabolism, potentially increasing the compound's half-life.

Antimicrobial Activity

Nitroaromatic compounds have a long history of use as antimicrobial agents.[1][3] Their mechanism of action often involves the bioreduction of the nitro group to generate reactive nitrogen species that are toxic to microbial cells. The dinitroaniline class of herbicides, for instance, is known for its biological activity, which includes toxicity to various non-target organisms.[5]

While specific MIC (Minimum Inhibitory Concentration) data for N-tert-butyl nitroanilines against pathogenic bacteria or fungi is scarce, studies on related scaffolds are informative. For example, certain o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs have shown potent activity against Staphylococcus aureus with MIC values as low as 6.25 µg/mL.[6] This highlights the potential for bulky alkyl groups, in combination with an aromatic amine scaffold, to contribute to antimicrobial efficacy.

Proposed Mechanism of Action: The Role of Bioreduction

A primary mechanism by which nitroaromatic compounds exert their cytotoxic effects is through enzymatic bioreduction of the nitro group.[7] This process is particularly effective in the hypoxic (low oxygen) environments characteristic of solid tumors and certain microbial infections.

Caption: Bioreduction pathway of nitroaromatic compounds leading to cytotoxicity.

Cellular nitroreductases, which are often overexpressed in cancer cells and present in various microorganisms, catalyze the reduction of the nitro group (R-NO₂) to a nitroso (R-NO) and then to a highly reactive hydroxylamine (R-NHOH) intermediate.[7] This hydroxylamine species can covalently bind to cellular macromolecules such as DNA and proteins, leading to cellular damage and apoptosis (programmed cell death).[7] Under aerobic conditions, the initially formed nitro radical anion can be re-oxidized by molecular oxygen, generating superoxide radicals and inducing oxidative stress.

Structure-Activity Relationship (SAR) Considerations

While a detailed SAR for N-tert-butyl nitroanilines awaits further research, several key principles can be inferred from related compound classes.

Caption: Factors influencing the structure-activity relationship of substituted N-tert-butyl nitroanilines.

-

The Nitro Group: The number and position of nitro groups are critical for activity. Dinitro and trinitro derivatives are often more potent than their mono-nitro counterparts due to a more favorable reduction potential.

-

Aromatic Ring Substituents: The nature of other substituents on the aromatic ring (e.g., halogens, alkyl, alkoxy groups) can fine-tune the electronic properties of the molecule, influencing its reduction potential and interactions with biological targets.

-

The N-tert-butyl Group: The bulky tert-butyl group is expected to have a significant impact. It can enhance binding to hydrophobic pockets in target proteins. However, its size may also introduce steric hindrance, potentially preventing access to certain active sites. This highlights the importance of experimental validation to determine the optimal balance of steric and electronic factors for a given biological target.

Future Research Directions

The field of substituted N-tert-butyl nitroanilines is ripe for exploration. Future research should focus on the systematic synthesis of a library of these compounds with diverse substitution patterns on the aromatic ring. Subsequent screening of these compounds against a panel of cancer cell lines and pathogenic microbes is essential to identify lead candidates. Mechanistic studies should then be undertaken to elucidate their specific molecular targets and pathways of action. The insights gained from such studies will be invaluable for the rational design of the next generation of nitroaniline-based therapeutics.

References

Sources

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 5. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Biological Activities of Halogenated Nitroanilines

Foreword for the Research Community

Halogenated nitroanilines represent a fascinating and underexplored class of compounds with significant therapeutic potential. The unique interplay between the electron-withdrawing nature of the nitro group and the electronegativity and lipophilicity conferred by halogen substituents creates a rich scaffold for the design of novel bioactive molecules. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current understanding of the biological activities of these compounds. We will delve into their antimicrobial, anticancer, and enzyme-inhibitory properties, supported by mechanistic insights, quantitative data, and detailed experimental protocols. It is our hope that this technical guide will serve as a valuable resource and catalyst for further investigation into this promising area of medicinal chemistry.

The Chemical Landscape of Halogenated Nitroanilines

Halogenated nitroanilines are aromatic compounds characterized by an aniline (aminobenzene) core substituted with at least one halogen atom (F, Cl, Br, I) and one nitro group (-NO2). The positions and types of these substituents dramatically influence the molecule's physicochemical properties, such as its electronic effects, lipophilicity, and steric hindrance, which in turn dictate its biological activity. The electron-withdrawing nitro group can render the aromatic ring susceptible to nucleophilic attack and can be reduced in biological systems to reactive intermediates. Halogenation can enhance membrane permeability and binding affinity to target biomolecules.[1] This dual functionalization provides a powerful strategy for tuning the pharmacological profile of these molecules.

Antimicrobial Frontiers: Combating Fungal and Bacterial Pathogens

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Halogenated nitroanilines have demonstrated significant promise in this arena.

Antifungal Activity: A Focus on Dichloran

A prominent example of a halogenated nitroaniline with potent antifungal activity is 2,6-dichloro-4-nitroaniline, commonly known as Dichloran. It has been utilized as an agricultural fungicide.[2]

Mechanism of Action: The precise mechanism of action of Dichloran is thought to involve the disorganization of cell growth and division in susceptible fungi.[2] It is suggested to be a structurally non-specific toxicant that delays germination and severely checks hyphal growth.[2]

Quantitative Data:

| Compound | Fungal Species | MIC (µg/mL) | Reference |

| 2,6-dichloro-4-nitroaniline | Aspergillus niger | Not specified, but active | [3] |

| 2,6-dichloro-4-nitroaniline | Trichoderma viride | Not specified, but active | [3] |

| 2,6-dichloro-4-nitroaniline | Trichophyton mentagrophytes | Not specified, but active | [3] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific microorganism.[4]

-

Preparation of Stock Solution: Dissolve the halogenated nitroaniline in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). This creates a range of decreasing concentrations of the test compound.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

-

Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

MIC Determination Workflow

Antibacterial Activity

Several halogenated nitroaniline derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.

Proposed Mechanisms of Action: The antibacterial action of these compounds is likely multifactorial. The nitro group can be enzymatically reduced within bacterial cells to form cytotoxic reactive nitrogen species, leading to oxidative stress and damage to cellular components.[5] Additionally, these molecules may inhibit essential bacterial enzymes or interfere with cell wall synthesis.

Quantitative Data:

| Compound | Bacterial Species | MIC (µg/mL) | Reference |

| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Gram-positive and Gram-negative bacteria | 8 | [2] |

| N-substituted 6-chloro/nitro-1H-benzimidazole derivatives | E. coli, S. faecalis, S. aureus | 2-16 | [6] |

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

This method provides a qualitative assessment of the antimicrobial activity of a compound.[7][8]

-

Media Preparation: Prepare Mueller-Hinton Agar plates.

-

Inoculation: Aseptically spread a standardized inoculum of the test bacterium over the entire surface of the agar plate.

-

Well Creation: Create uniform wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Sample Addition: Add a fixed volume of the halogenated nitroaniline solution (at a known concentration) into each well. A control with the solvent alone should also be included.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Agar Well Diffusion Assay Workflow

Anticancer Potential: Targeting Malignant Cells

Halogenated nitroanilines have emerged as a class of compounds with potential anticancer properties, demonstrating cytotoxicity against a range of cancer cell lines in vitro.

Proposed Mechanisms of Action: The anticancer activity of these compounds is thought to be mediated through several mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest at different phases, and the inhibition of key proteins involved in cancer progression, such as tubulin.[2] The planar structure of some of these molecules also suggests the possibility of DNA intercalation.

Quantitative Data:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19 (Leukemia) | <10 | [2] |

| 4-Fluoroindoline derivative | PERK inhibition | 0.8 | [9] |

| N-substituted 6-chloro/nitro-1H-benzimidazole derivatives | Various cancer cell lines | 1.84 - 10.28 | [6] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the halogenated nitroaniline for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) value can be calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

MTT Cytotoxicity Assay Workflow

Modulating Biological Processes: Enzyme Inhibition

The ability of halogenated nitroanilines to interact with and inhibit enzymes is a key aspect of their biological activity.

Inhibition of Cytochrome P450 Enzymes: Certain halogenated nitroaromatics have been shown to inhibit cytochrome P450 (CYP) enzymes.[12] CYPs are a superfamily of enzymes involved in the metabolism of a wide variety of endogenous and exogenous compounds, including drugs. Inhibition of these enzymes can lead to significant drug-drug interactions. The kinetics of inhibition can be complex, often deviating from classical Michaelis-Menten kinetics.[13]

Structure-Activity Relationships in Enzyme Inhibition: The inhibitory potency of halogenated nitroanilines against specific enzymes is highly dependent on their substitution pattern. The position and nature of the halogen and nitro groups influence the binding affinity of the molecule to the enzyme's active site.

Experimental Protocol: General Principles of an In Vitro Enzyme Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare a solution of the purified enzyme and a solution of its specific substrate.

-

Inhibitor Preparation: Prepare a series of dilutions of the halogenated nitroaniline.

-

Reaction Mixture: In a suitable reaction vessel (e.g., a microplate well), combine the enzyme, the inhibitor (at various concentrations), and a buffer solution.

-

Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

-

Monitoring the Reaction: Monitor the progress of the reaction over time by measuring the formation of the product or the depletion of the substrate. This can often be done using a spectrophotometer or fluorometer.

-

Data Analysis: Determine the initial reaction rates at different inhibitor concentrations. Plotting these rates can help determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).

Synthesis of Halogenated Nitroanilines

The synthesis of halogenated nitroanilines can be achieved through various methods, typically involving electrophilic aromatic substitution reactions on an aniline or nitrobenzene precursor.

Detailed Synthesis Protocol for 2,6-Dibromo-4-nitroaniline:

This protocol describes the synthesis of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromine in sulfuric acid.[1]

-

Reaction Setup: In a reaction flask equipped with a stirrer, add 220.0 g of 60% sulfuric acid.

-

Addition of Starting Material: With continuous stirring, add 27.6 g of 4-nitroaniline to the sulfuric acid. Continue stirring for 2 hours to ensure complete dissolution and formation of the anilinium salt.

-

Bromination: Carefully add 35.2 g of bromine to the mixture while maintaining the reaction temperature between 20-25°C. This can be achieved using an ice bath.

-

Reaction Monitoring: After the addition of bromine is complete, maintain the reaction at 20-25°C for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured into a large volume of cold water to precipitate the product.

-

Purification: The precipitate is collected by filtration, washed with water to remove any remaining acid, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Synthesis of 2,6-Dibromo-4-nitroaniline

Decoding the Structure-Activity Relationship (SAR)

The biological activity of halogenated nitroanilines is intricately linked to their molecular structure. Understanding these relationships is crucial for the rational design of more potent and selective compounds.

-

Position of Substituents: The relative positions of the amino, nitro, and halogen groups on the benzene ring significantly impact activity. For instance, in chloroanilines, the para-isomer (p-chloroaniline) generally exhibits greater hematotoxicity than the ortho- and meta-isomers.[14]

-

Type of Halogen: The nature of the halogen atom (F, Cl, Br, I) influences lipophilicity and electronic properties. In some cases, increasing the atomic size of the halogen can enhance activity, while in others, the high electronegativity of fluorine may be beneficial.[9]

-

Number of Substituents: The degree of halogenation can also modulate activity. Dihalogenated and trihalogenated anilines have shown strong fungistatic activity.

Structure-Activity Relationship Logic

A Word of Caution: The Toxicity Profile

While halogenated nitroanilines hold therapeutic promise, it is imperative to consider their potential toxicity.

-

Methemoglobinemia: A primary toxic effect of many nitroanilines and their derivatives is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[15]

-

Hepatotoxicity: Studies on isolated rat hepatocytes have shown that chloronitroanilines can cause cellular damage and depletion of intracellular glutathione, indicating potential liver toxicity.[15]

-

Isomeric Differences: The toxicity of these compounds can vary significantly between isomers. For example, 2-chloro-4-nitroaniline has been suggested to induce more severe cellular damage than 4-chloro-2-nitroaniline.[15]

Future Horizons

The exploration of halogenated nitroanilines as potential therapeutic agents is still in its nascent stages. Future research should focus on:

-

Synthesis of Novel Derivatives: Expanding the chemical space through the synthesis of new analogues with diverse substitution patterns.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways responsible for their biological activities.

-

In Vivo Studies: Evaluating the efficacy and safety of promising lead compounds in animal models.

-

QSAR and Molecular Modeling: Employing computational tools to guide the design of more potent and less toxic derivatives.

By continuing to investigate this intriguing class of molecules, the scientific community can unlock their full therapeutic potential for the benefit of human health.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal activity of substituted nitrobenzenes and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistnotes.com [chemistnotes.com]

- 9. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. atcc.org [atcc.org]

- 12. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enzyme Kinetics of Oxidative Metabolism-Cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Toxicity of 4-chloro-2-nitroaniline and 2-chloro-4-nitroaniline to isolated rat hepatocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-bromo-N-(tert-butyl)-2-nitroaniline

Introduction

Substituted anilines are foundational scaffolds in the development of pharmaceuticals, agrochemicals, and advanced materials. The precise installation of functional groups onto the aniline core allows for the fine-tuning of steric and electronic properties, which is critical for modulating biological activity or material characteristics. 4-bromo-N-(tert-butyl)-2-nitroaniline is a highly functionalized building block, presenting ortho, meta, and para substitutions that offer distinct vectors for further chemical modification. The presence of a sterically demanding tert-butyl group, a synthetically versatile bromine atom, and an electron-withdrawing nitro group makes it a valuable intermediate for drug development professionals and research scientists.

This guide provides a comprehensive, field-proven methodology for the synthesis of 4-bromo-N-(tert-butyl)-2-nitroaniline. We will dissect the strategic considerations underpinning the synthetic route, provide detailed, step-by-step experimental protocols, and explain the causality behind the choice of reagents and conditions, ensuring a reproducible and scalable process.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of 4-bromo-N-(tert-butyl)-2-nitroaniline is most logically approached in two distinct stages. A retrosynthetic analysis reveals that the most challenging bond to form is the nitrogen-tert-butyl bond, owing to the significant steric hindrance of the tert-butyl group. Therefore, the most robust strategy involves the initial preparation of a key precursor, 4-bromo-2-nitroaniline , followed by a final, targeted N-tert-butylation step.

This two-stage approach allows for the careful and controlled installation of the nitro and bromo groups onto a simpler starting material before tackling the sterically demanding alkylation.

Caption: High-level retrosynthetic pathway for the target molecule.

Synthesis of Key Intermediate: 4-Bromo-2-nitroaniline

The synthesis of 4-bromo-2-nitroaniline from commercially available 4-bromoaniline is a classic three-step sequence involving protection, electrophilic aromatic substitution, and deprotection. This sequence is essential for achieving the desired regioselectivity.

Causality Behind the Experimental Choices:

-

Protection: The primary amino group of 4-bromoaniline is a powerful activating group. Direct nitration would be uncontrollable, leading to oxidation of the aniline and the formation of multiple nitrated byproducts. To temper this reactivity and ensure selective mono-nitration, the amino group is first protected as an acetamide. The resulting N-acetyl group is still an ortho-, para-director but is significantly less activating, allowing for a clean nitration reaction.

-

Nitration: With the amino group protected, the directing effects of the substituents on the ring (bromo at C4, acetamido at C1) are considered. Both are ortho-, para-directors. The para-position relative to the acetamido group is blocked by bromine. Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) is directed primarily to the ortho-position (C2), yielding the desired 2-nitro isomer.

-

Deprotection: Following successful nitration, the acetamide protecting group is easily removed by acid-catalyzed hydrolysis to reveal the primary amine, furnishing the final intermediate.

Caption: Workflow for the synthesis of the key 4-bromo-2-nitroaniline intermediate.

Experimental Protocol: Synthesis of 4-Bromo-2-nitroaniline[1]

Materials:

-

4-bromoaniline

-

Acetic anhydride

-

Nitric acid (d=1.42)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Water

-

Ethanol (for recrystallization, optional)

Procedure:

-

Step 1: Acetylation to form 4-bromoacetanilide

-

In a suitable reaction vessel, combine 4-bromoaniline (e.g., 51.6 g) and acetic anhydride (e.g., 210 mL).

-

Stir the mixture vigorously. The reaction is exothermic.

-

Carefully warm the mixture to approximately 65°C over 10 minutes, then allow it to cool slowly to room temperature over one hour.

-

The product, 4-bromoacetanilide, will precipitate. It can be used directly in the next step.

-

-

Step 2: Nitration of 4-bromoacetanilide

-

Cool the reaction mixture from Step 1 in an ice bath to maintain a temperature between 15-20°C.

-

While maintaining vigorous stirring and temperature control, add nitric acid (e.g., 30 mL) dropwise over one hour. Caution: This is a highly exothermic and potentially hazardous step. Maintain strict temperature control.

-

After the addition is complete, pour the resulting solution into a large beaker containing ice water.

-

A yellow precipitate of 4-bromo-2-nitroacetanilide will form.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

-

Step 3: Hydrolysis to form 4-bromo-2-nitroaniline

-

Transfer the crude 4-bromo-2-nitroacetanilide to a round-bottom flask.

-

Prepare a dilute solution of hydrochloric acid by adding concentrated HCl (e.g., 100 mL) to water (e.g., 500 mL).

-

Add the dilute HCl solution to the flask containing the acetanilide.

-

Heat the mixture to reflux for approximately three hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature, then in an ice bath. The product, 4-bromo-2-nitroaniline, will precipitate as a yellow solid.

-

Collect the product by vacuum filtration, wash with water until the filtrate is neutral, and dry.

-

The final product can be further purified by recrystallization from ethanol if necessary. The expected melting point is around 110-113°C.[1]

-

Final Step: N-tert-butylation of 4-Bromo-2-nitroaniline

The introduction of a tert-butyl group onto the nitrogen of 4-bromo-2-nitroaniline is challenging due to the steric bulk of the alkyl group and the reduced nucleophilicity of the aniline, which is deactivated by the ortho-nitro group. Traditional Sₙ2 reactions with tert-butyl halides are ineffective as they favor elimination.

Method of Choice: Copper-Catalyzed N-tert-butylation

A modern and highly effective approach utilizes a copper-catalyzed reaction with tert-butyl 2,2,2-trichloroacetimidate as the tert-butyl source. This method, developed by Cran, Vidhani, and Krafft, is particularly well-suited for this transformation.[2] The key advantages are:

-

Mild Conditions: The reaction proceeds efficiently at room temperature.

-

High Functional Group Tolerance: The method is compatible with the bromo and nitro groups present on the substrate.

-

Enhanced Reactivity for Deactivated Anilines: The study explicitly notes that electron-withdrawing substituents on the aniline, such as the nitro group in our substrate, enhance reaction rates and yields.[2]

The proposed mechanism involves the generation of a tert-butyl cation, facilitated by the copper catalyst, which is then trapped by the nucleophilic aniline.

Experimental Protocol: Synthesis of 4-bromo-N-(tert-butyl)-2-nitroaniline

Materials:

-

4-bromo-2-nitroaniline (from Section 2)

-

tert-Butyl 2,2,2-trichloroacetimidate

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

Nitromethane (solvent)

-

Dichloromethane (for workup)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup:

-

To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-nitroaniline (1.0 eq).

-

Add copper(II) trifluoromethanesulfonate (Cu(OTf)₂, ~10 mol%).

-

Add nitromethane as the solvent.

-

Stir the mixture until the solids are dissolved or well-suspended.

-

-

Reagent Addition:

-

Add tert-butyl 2,2,2-trichloroacetimidate (approx. 1.5-2.0 eq) to the reaction mixture.

-

-

Reaction:

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed. Based on similar reactions, this may take several hours.[2]

-

-

Workup and Purification:

-

Once the reaction is complete, dilute the mixture with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel to yield pure 4-bromo-N-(tert-butyl)-2-nitroaniline.

-

Data Summary

The following table summarizes key physical properties of the starting materials, intermediates, and the final product involved in this synthesis.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Bromoaniline | 106-40-1 | C₆H₆BrN | 172.02 | 60-64 |

| 4-Bromoacetanilide | 103-88-8 | C₈H₈BrNO | 214.06 | 168-171 |

| 4-Bromo-2-nitroaniline | 875-51-4 | C₆H₅BrN₂O₂ | 217.02 | 110-113[1] |

| 4-bromo-N-(tert-butyl)-2-nitroaniline | 1135351-95-9 | C₁₀H₁₃BrN₂O₂ | 289.13 | Not specified |

Conclusion

This guide outlines a reliable and logically structured two-stage synthesis for 4-bromo-N-(tert-butyl)-2-nitroaniline. The initial three-step sequence to produce the key intermediate, 4-bromo-2-nitroaniline, is a robust and well-established process. The subsequent N-tert-butylation, a historically challenging transformation, is addressed using a modern, mild, and efficient copper-catalyzed method that is particularly effective for electronically deactivated anilines. By understanding the chemical principles behind each step, from protecting group strategy to the choice of a specialized catalyst, researchers can confidently and safely produce this valuable synthetic building block for applications in drug discovery and materials science.

References

-

Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. Cran, J. W., Vidhani, D. V., & Krafft, M. E. (2014). Synlett, 25(11), 1550-1554. [Link]

-

Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Navin N. Bappalige et al. International Journal of Applied Engineering Research, ISSN 0973-4562 Volume 6, Number 2 (2011) pp. 151-156. [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Regioselective Nitration of Bromo-tert-butylaniline Derivatives

Introduction: Significance and Scope

Nitrated aromatic compounds, particularly substituted anilines, are pivotal intermediates in the synthesis of pharmaceuticals, dyes, and advanced materials. The introduction of a nitro group (—NO₂) onto a bromo-tert-butylaniline scaffold creates a versatile precursor for further functionalization, such as reduction to an amine or nucleophilic aromatic substitution. However, the nitration of highly substituted anilines presents a significant synthetic challenge. The reaction is notoriously exothermic and requires precise control to ensure safety and achieve the desired regioselectivity.[1][2]

The aniline amino group is strongly activating, but its protonation under the strongly acidic conditions typical for nitration converts it into a deactivating, meta-directing anilinium ion.[3] This, combined with the directing effects of the bromo and bulky tert-butyl substituents, complicates the prediction and control of the final product distribution.